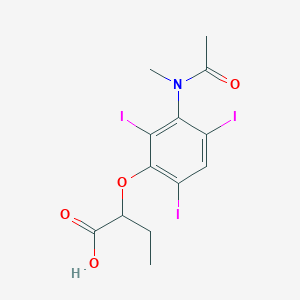
2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)butyric acid, commonly known as MIBG, is a radiopharmaceutical that is used in the diagnosis and treatment of various medical conditions. It is a synthetic compound that contains iodine and is commonly used in nuclear medicine.
Mécanisme D'action
MIBG works by binding to specific receptors in the body that are associated with certain medical conditions. Once it binds to these receptors, it emits radiation that can be detected and used to diagnose and treat the condition.
Effets Biochimiques Et Physiologiques
MIBG has several biochemical and physiological effects on the body. It is primarily used as a diagnostic tool, and its effects are generally temporary and reversible. However, in some cases, MIBG can cause side effects, including nausea, vomiting, and low blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
MIBG has several advantages as a research tool. It is a highly specific and sensitive diagnostic tool that can detect even small amounts of certain medical conditions. However, MIBG also has several limitations. It is a radioactive compound, which means that it can be dangerous if not handled properly. Additionally, MIBG is expensive and may not be readily available in all research settings.
Orientations Futures
There are several potential future directions for research involving MIBG. One potential area of research is the development of new diagnostic and treatment methods for medical conditions that are currently difficult to diagnose or treat. Another potential area of research is the development of new radiopharmaceuticals that are more effective and safer than MIBG. Additionally, researchers may explore the use of MIBG in combination with other diagnostic and treatment methods to improve patient outcomes.
Méthodes De Synthèse
MIBG is synthesized through a complex chemical process that involves several steps. The process begins with the synthesis of the intermediate compound, 3-(N-Methylacetamido)-2,4,6-triiodophenol. This intermediate is then converted to MIBG through a series of chemical reactions.
Applications De Recherche Scientifique
MIBG has a wide range of scientific research applications. It is commonly used in nuclear medicine to diagnose and treat various medical conditions, including neuroblastoma, pheochromocytoma, and carcinoid tumors. MIBG is also used in the treatment of certain types of heart disease, such as congestive heart failure.
Propriétés
Numéro CAS |
13080-23-4 |
|---|---|
Nom du produit |
2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)butyric acid |
Formule moléculaire |
C13H14I3NO4 |
Poids moléculaire |
628.97 g/mol |
Nom IUPAC |
2-[3-[acetyl(methyl)amino]-2,4,6-triiodophenoxy]butanoic acid |
InChI |
InChI=1S/C13H14I3NO4/c1-4-9(13(19)20)21-12-8(15)5-7(14)11(10(12)16)17(3)6(2)18/h5,9H,4H2,1-3H3,(H,19,20) |
Clé InChI |
SEPSYIXFWLWAQJ-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)O)OC1=C(C=C(C(=C1I)N(C)C(=O)C)I)I |
SMILES canonique |
CCC(C(=O)O)OC1=C(C=C(C(=C1I)N(C)C(=O)C)I)I |
Synonymes |
2-[3-(N-Methylacetylamino)-2,4,6-triiodophenoxy]butyric acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thulium chloride heptahydrate [MI]](/img/structure/B80450.png)
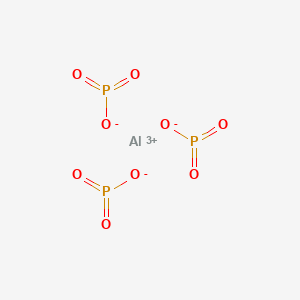

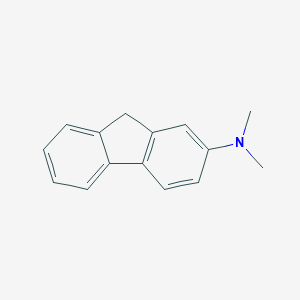
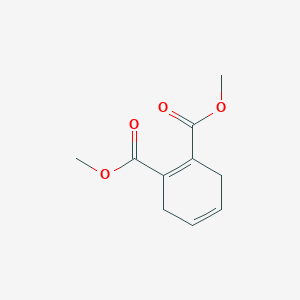
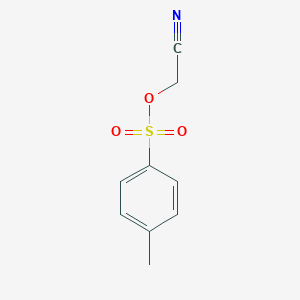


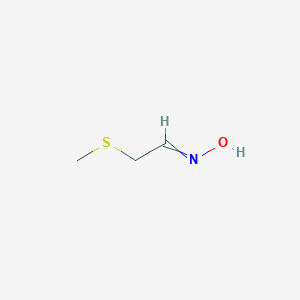
![5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B80470.png)



